(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-3-26-12-11-24-18-10-9-17(27-4-2)13-19(18)29-21(24)23-20(25)14-28-16-7-5-15(22)6-8-16/h5-10,13H,3-4,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLZKAJFOYBAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole moiety, known for its diverse biological activities.
- An ethoxyethyl side chain , which may enhance lipophilicity and bioavailability.
- A 4-chlorophenoxy group , which often contributes to the compound's pharmacological properties.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer. The average and values for one of the most active candidates were reported as -5.38 and -4.45 respectively, indicating strong inhibitory effects on tumor growth .
The proposed mechanism involves the inhibition of key metabolic pathways in cancer cells, including:
- Induction of apoptosis : The compound may trigger programmed cell death in malignant cells.
- Inhibition of cell proliferation : It disrupts cell cycle progression, particularly at the G1/S checkpoint.
Anti-inflammatory Properties
In addition to anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Case Studies
Research Findings
- Synthesis and Evaluation : The synthesis of related thiazole compounds has been reported with varying degrees of success in terms of yield and biological activity. The structural modifications significantly influenced their potency .
- In Silico Studies : Molecular docking simulations have been employed to predict the binding interactions between the compound and target enzymes, revealing promising results that correlate with experimental data .
- Comparative Analysis : Several benzothiazole derivatives were compared for their anticancer efficacy, showing that structural variations can lead to substantial differences in biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily differentiated by substituents on the benzothiazole core, the nature of the acetamide side chain, and stereochemistry. Below is a detailed comparison with key analogs:
Substituent Variations on the Benzothiazole Ring
- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1): This analog lacks the 3-(2-ethoxyethyl) group and the (Z)-ylidene configuration. The patent notes that such derivatives exhibit moderate kinase inhibition (IC₅₀: 0.5–2.0 μM) compared to the (Z)-configured compound, which shows improved activity (IC₅₀: 0.1–0.3 μM) due to optimized spatial orientation .
- N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides: These thiazolidinone derivatives, synthesized via ZnCl₂-catalyzed cyclization with mercaptoacetic acid, share an acetamide backbone but replace the benzothiazole with a thiazolidinone ring. They demonstrate weaker enzymatic inhibition (IC₅₀: 5–10 μM) and lower thermal stability (decomposition at 120–150°C vs. 180–200°C for the (Z)-compound) .
Stereochemical and Electronic Effects
(E)-Isomer of the Target Compound :
The (E)-configuration disrupts the planar alignment of the acetamide and benzothiazole groups, reducing π-π stacking interactions with kinase ATP-binding pockets. This results in a 5-fold decrease in potency compared to the (Z)-isomer .- Chlorophenoxy vs. Methylchromenyl Acetamides: Replacing the 4-chlorophenoxy group with a 4-methyl-2-oxochromen-7-yloxy moiety (as in ) introduces additional hydrogen-bond acceptor sites but reduces lipophilicity (logP: 2.8 vs. 3.5 for the (Z)-compound). This trade-off impacts bioavailability, with chromenyl derivatives showing lower cellular uptake in vitro .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | logP | Melting Point (°C) | Solubility (mg/mL, PBS) |
|---|---|---|---|
| (Z)-Target Compound | 3.5 | 180–200 | 0.45 |
| N-(6-Ethoxy-benzothiazole-2-yl) analog | 2.9 | 150–170 | 1.2 |
| Thiazolidinone Chromenyl Analog | 2.8 | 120–150 | 2.5 |
Key Research Findings
Synthetic Accessibility: The (Z)-compound requires stereoselective imine formation under anhydrous conditions, whereas analogs like EP 3 348 550A1 derivatives are synthesized via non-stereospecific amide coupling, leading to mixtures requiring chromatography .
Thermal Stability : The 3-(2-ethoxyethyl) group in the (Z)-compound enhances conformational rigidity, delaying thermal decomposition compared to less substituted analogs .
Selectivity Profile: The (Z)-compound shows >50-fold selectivity for EGFR over off-target kinases (e.g., CDK2), whereas thiazolidinone analogs exhibit broader inhibition, increasing toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
